molecular formula C9H18O2 B3001534 4-(2-Hydroxy-2-propyl)cyclohexanol CAS No. 89450-28-2

4-(2-Hydroxy-2-propyl)cyclohexanol

Cat. No.: B3001534
CAS No.: 89450-28-2
M. Wt: 158.241
InChI Key: SWTXIPGMIMZAIE-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-2-propyl)cyclohexanol is an organic compound with the molecular formula C9H18O2 It is a cyclohexanol derivative where the hydroxyl group is substituted at the fourth position with a 2-hydroxy-2-propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-2-propyl)cyclohexanol can be achieved through several methods. One common approach involves the hydrogenation of 4-(2-hydroxy-2-propyl)cyclohexanone. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions of hydrogen gas at room temperature and atmospheric pressure.

Another method involves the Grignard reaction, where 4-bromo-2-propylcyclohexanol is reacted with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent is then treated with formaldehyde, followed by hydrolysis to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-2-propyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 4-(2-oxo-2-propyl)cyclohexanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield 4-(2-hydroxy-2-propyl)cyclohexane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 4-(2-chloro-2-propyl)cyclohexanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: 4-(2-oxo-2-propyl)cyclohexanol.

    Reduction: 4-(2-hydroxy-2-propyl)cyclohexane.

    Substitution: 4-(2-chloro-2-propyl)cyclohexanol.

Scientific Research Applications

4-(2-Hydroxy-2-propyl)cyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: This compound can be used in the study of enzyme-catalyzed reactions involving alcohols and their derivatives.

    Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simple cyclohexanol without the 2-hydroxy-2-propyl substitution.

    4-(2-Hydroxy-2-methyl)cyclohexanol: Similar structure but with a methyl group instead of a propyl group.

    4-(2-Hydroxy-2-ethyl)cyclohexanol: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

4-(2-Hydroxy-2-propyl)cyclohexanol is unique due to the presence of the 2-hydroxy-2-propyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(2-hydroxypropan-2-yl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-9(2,11)7-3-5-8(10)6-4-7/h7-8,10-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTXIPGMIMZAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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